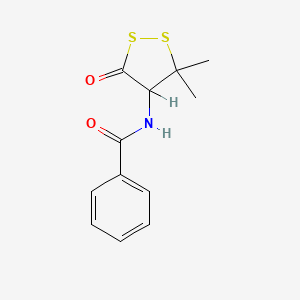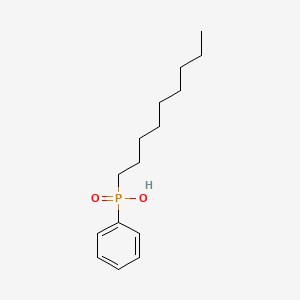
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been reported to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been reported to modulate the activity of opioid receptors, which play a crucial role in pain perception. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including arthritis, asthma, and cancer. This compound has also been shown to modulate the activity of opioid receptors, which are involved in pain perception. Furthermore, this compound has been reported to induce apoptosis in cancer cells, which could be a potential therapeutic strategy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined structure. This compound can be easily synthesized through a multi-step process, and its purity can be increased through recrystallization and chromatography techniques. Additionally, this compound has a well-defined structure, which makes it easier to study its mechanism of action. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea. One potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study the mechanism of action of this compound in more detail, including its interaction with specific signaling pathways and receptors. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been reported to possess analgesic effects by modulating the activity of opioid receptors. Furthermore, this compound has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)16(12-5-6-24-11-12)10-18-17(21)19-13-7-14(22-3)9-15(8-13)23-4/h5-9,11,16H,10H2,1-4H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFRWFYMIJOVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC(=CC(=C1)OC)OC)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155898 | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105224-23-4 | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105224-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





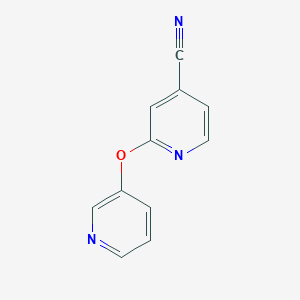
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1649969.png)
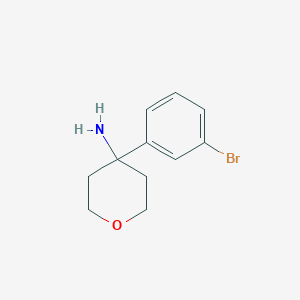
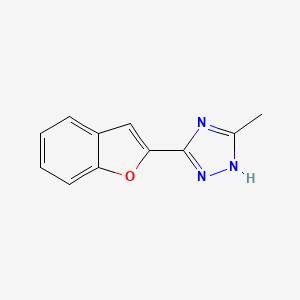
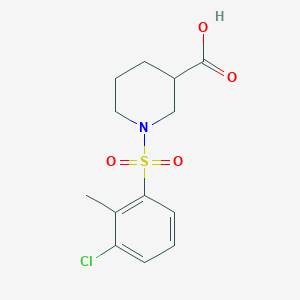

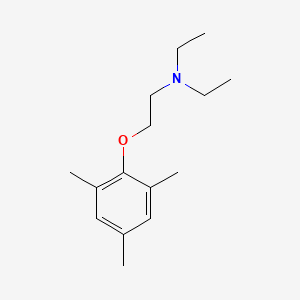
![1-{[(4-Ethoxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-5-ium](/img/structure/B1649978.png)
![(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1649979.png)
![Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B1649981.png)
